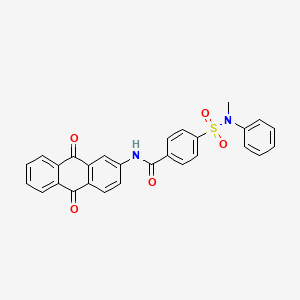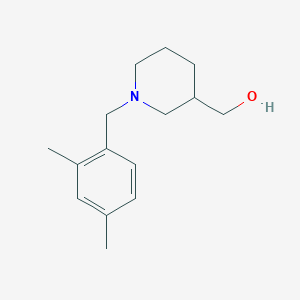![molecular formula C6H4N4 B2911112 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 91296-19-4](/img/structure/B2911112.png)
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
The mode of action of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This interaction with its targets leads to various changes at the molecular level.
Biochemical Pathways
It’s worth noting that the compound’s interaction with its targets can potentially influence various biochemical pathways within the cell .
Result of Action
The compound’s interaction with its targets can lead to various changes at the cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .
Méthodes De Préparation
The synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl) can be employed . Additionally, the use of metal amides and trapping reactions with various electrophiles are also reported . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different substituents replace hydrogen atoms on the ring structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation can produce oxides.
Applications De Recherche Scientifique
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1H-Imidazo[1,2-b]pyrazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-Imidazo[1,2-b]pyrazole: This broader class of compounds shares similar structural properties and bioactivities but may differ in specific functional groups and their effects.
Pyrazole Derivatives: These compounds also exhibit diverse bioactivities and are used in various applications, similar to this compound.
Propriétés
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUSQYSPLGVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

![2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2911033.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)

![propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate](/img/structure/B2911044.png)
![6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2911047.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2911049.png)
![ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2911050.png)

